Lipophilicity (logP) Benchmarking Across Alkoxy Homologs
The target compound exhibits a measured logP of 4.001, which is substantially higher than the methoxy (logP 2.52) and ethoxy (logP 2.91) analogs [1]. This ΔlogP of +1.48 vs. methoxy and +1.09 vs. ethoxy indicates significantly greater lipophilicity, predicting enhanced membrane permeability but reduced aqueous solubility [2].
| Evidence Dimension | Calculated/measured logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 4.001 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl) analog: logP = 2.52; 2-(4-Ethoxyphenyl) analog: logP = 2.91 |
| Quantified Difference | ΔlogP = +1.48 (vs. methoxy); ΔlogP = +1.09 (vs. ethoxy) |
| Conditions | Computed/predicted logP values from vendor QC datasheets (chembase.cn, chemsrc.com) |
Why This Matters
A ΔlogP exceeding 1 unit can translate to ~10-fold differences in membrane permeability and partition coefficient, making the propoxy compound the preferred choice when higher lipophilicity is required for target engagement or CNS penetration in medicinal chemistry campaigns.
- [1] Chembase.cn. 2-(4-propoxyphenyl)-1,3-thiazole-4-carboxylic acid. Hydrophobicity (logP): 4.001. View Source
- [2] Lipinski, C.A. et al. (2001) Adv. Drug Deliv. Rev., 46(1-3), 3-26. (Class-level principle relating logP to permeability and solubility.) View Source
